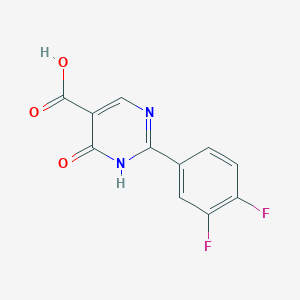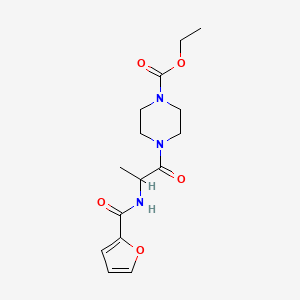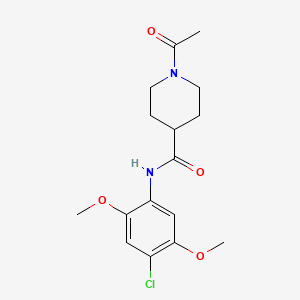![molecular formula C12H9ClF3N3O B5434162 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434162.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as CTMP, is a synthetic compound that belongs to the family of pyrazole derivatives. It was first synthesized in 2009 by a research team led by Professor Simon Campbell at the University of Manchester. Since then, CTMP has gained attention from the scientific community due to its potential applications in various fields, including scientific research.
作用机制
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of protein kinases, specifically the cAMP-dependent protein kinase (PKA) and the protein kinase B (Akt). These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, this compound can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of cancer cell growth, and the regulation of glucose metabolism. In the brain, this compound has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory formation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, this compound has been shown to regulate glucose metabolism by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in glucose oxidation.
实验室实验的优点和局限性
One of the main advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards PKA and Akt, which allows for precise modulation of these enzymes without affecting other cellular processes. In addition, this compound has been shown to have good pharmacological properties, including high potency and selectivity. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its use in some research settings.
未来方向
There are several future directions for the research and development of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and efficiency of the process. Another direction is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity. In addition, further research is needed to explore the potential therapeutic applications of this compound in various disease states, including neurological disorders and cancer.
合成方法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 4-chloro-3-(trifluoromethyl)aniline with methyl isocyanate to form N-[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl methyl isocyanate. The resulting compound is then reacted with 2,3-dihydro-1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of protein kinases in synaptic plasticity and memory formation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-19-10(4-5-17-19)11(20)18-7-2-3-9(13)8(6-7)12(14,15)16/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQAONJWJINRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)
![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)

![3-(allylthio)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434111.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazine-1-sulfonamide](/img/structure/B5434127.png)
![methyl 3-[2-(1-naphthylmethyl)-4-morpholinyl]propanoate](/img/structure/B5434130.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5434136.png)



![(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[methyl(2-phenylethyl)amino]ethyl}amine](/img/structure/B5434153.png)
![2-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5434158.png)
![ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5434168.png)